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Silane, benzo[b]selenophene-2-yltrimethyl-

Cat. No.: B1652623
CAS No.: 152554-88-6
M. Wt: 253.3 g/mol
InChI Key: JBMVHYYUPUSFGP-UHFFFAOYSA-N
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Description

Evolution and Contemporary Significance of Organoselenium Compounds in Organic Synthesis

The field of organoselenium chemistry has evolved dramatically since its inception, transitioning from a niche area of study to a vital sub-discipline of modern organic synthesis. nih.gov Initially, many selenium compounds were regarded primarily for their toxicity, but this perception has shifted as their unique and powerful applications have come to light. nih.gov Organoselenium reagents are now recognized for their versatility, capable of acting as nucleophiles, electrophiles, and radical species to facilitate a wide range of chemical transformations. thieme-connect.de Key reactions such as oxyselenenylations, selenocyclizations, and selenoxide eliminations are frequently employed under mild conditions to construct complex molecular frameworks. thieme-connect.de

In recent years, the significance of organoselenium compounds has been further amplified by their role in catalysis and green chemistry. nih.govnih.gov Selenium-based catalysts offer compelling advantages over traditional transition metals, including lower toxicity and the ability to be metabolized by organisms, which aligns with the principles of sustainable chemistry. nih.gov Furthermore, the discovery of selenium's essential role in biological systems, particularly as a component of the antioxidant enzyme glutathione (B108866) peroxidase, has spurred extensive research into the medicinal and biological activities of synthetic organoselenium molecules. nih.govthieme-connect.de This has led to the development of compounds with potent anti-inflammatory, antiviral, and anticancer properties, demonstrating the broad and continuing impact of organoselenium chemistry. nih.govresearchgate.net

Importance of Benzo[b]selenophene (B1597324) Architectures in Modern Chemical Science

Benzo[b]selenophene, a heterocyclic compound featuring a benzene (B151609) ring fused to a selenophene (B38918) ring, is a structure of considerable importance in contemporary chemistry. uni.lu This planar, aromatic system possesses unique electronic and optical properties stemming from the presence of the heavy selenium atom, which imparts higher polarizability and different redox potentials compared to its sulfur (benzo[b]thiophene) and oxygen (benzo[b]furan) analogues. uni.luresearchgate.net These characteristics make benzo[b]selenophene and its derivatives highly attractive for applications in materials science, particularly in the field of organic electronics. uni.lu Research has shown that incorporating this scaffold into larger molecular systems can lead to materials with high charge carrier mobility, making them suitable for use in organic field-effect transistors (OFETs), photovoltaic devices, and organic light-emitting diodes (OLEDs). nih.govresearchgate.net

Beyond materials science, the benzo[b]selenophene core is a significant scaffold in medicinal chemistry. researchgate.netresearchgate.net It is often considered a bioisostere of other bicyclic aromatic systems like naphthalene (B1677914) and indole, which are common motifs in biologically active molecules. researchgate.net This principle has guided the synthesis of numerous benzo[b]selenophene derivatives designed to mimic and enhance the biological activities of known drugs. researchgate.net Consequently, functionalized benzo[b]selenophenes have been investigated for a range of therapeutic applications, with studies revealing promising antioxidant and antitumor activities. researchgate.netresearchgate.net The relative stability and ease of manipulation of the benzo[b]selenophene nucleus further contribute to its value as a building block in the synthesis of complex, functional molecules. researchgate.net

Strategic Role of Silyl (B83357) Moieties in Modulating Chemical Behavior and Applications of Heterocycles

The incorporation of silyl moieties, such as the trimethylsilyl (B98337) (TMS) group, into heterocyclic compounds is a powerful strategy for modulating their chemical and physical properties. Silicon, being more electropositive and having a larger covalent radius than carbon, exerts significant electronic and steric effects on adjacent functional groups and aromatic systems. One of the most valuable roles of a silyl group is as a protecting group or a positional placeholder during synthesis. For instance, the 2-trimethylsilyl group on benzothiophene (B83047) and benzofuran (B130515) scaffolds has been shown to prevent unwanted anion migration during lithiation reactions, thereby directing functionalization to other specific positions on the ring. This control is crucial for the regioselective synthesis of complex substituted heterocycles.

Furthermore, silyl groups can enhance the solubility of organic compounds in nonpolar solvents, which is advantageous for solution-based processing of materials. In the context of reactivity, the silicon-carbon bond can be selectively cleaved under specific conditions (e.g., using fluoride (B91410) ions), allowing the silyl group to act as a "masked" reactive site for subsequent cross-coupling reactions or other transformations. nih.gov This latent reactivity makes silylated heterocycles versatile intermediates in organic synthesis. The presence of silicon can also improve the metabolic stability of drug candidates by blocking sites susceptible to enzymatic degradation, a tactic of growing interest in medicinal chemistry. In materials science, the introduction of silyl groups can influence the molecular packing and optoelectronic properties of heterocyclic semiconductors. nih.gov

Specific Research Focus: Silane (B1218182), benzo[b]selenophene-2-yltrimethyl- within the Context of Organoselenium and Organosilane Chemistry

Silane, benzo[b]selenophene-2-yltrimethyl-, also known as 2-(trimethylsilyl)benzo[b]selenophene, is a compound that lies at the intersection of organosilicon and organoselenium chemistry. Its structure combines the benzo[b]selenophene core with a reactive and sterically influential trimethylsilyl group at the 2-position. This specific substitution makes it a valuable synthetic intermediate. The TMS group can direct further substitution to other positions of the benzoselenophene ring system or can itself be replaced to introduce other functional groups.

The synthesis of this compound has been achieved through several methods. One notable route involves the dimetalation of 1-bromo-2-phenyl-1-(trimethylsilyl)ethene with butyllithium, followed by quenching with elemental selenium to induce ring closure, affording the target product. thieme-connect.de Another approach utilizes 1-(2-bromophenyl)-1-(trimethylsilyl)acetylene, which upon treatment with tert-butyllithium (B1211817) and selenium, also yields 2-(trimethylsilyl)benzo[b]selenophene. thieme-connect.de These synthetic pathways highlight the utility of organolithium and organosilicon chemistry in constructing complex heterocyclic systems.

While specific applications for Silane, benzo[b]selenophene-2-yltrimethyl- are not extensively documented in dedicated studies, its value is primarily as a versatile building block. The principles of silyl group chemistry suggest its utility in the synthesis of precisely substituted benzo[b]selenophene derivatives for research in materials science and medicinal chemistry. The compatibility of silyl groups in electrophilic cyclization reactions to form benzo[b]selenophenes has been demonstrated, indicating the robustness of this moiety in synthetic sequences. nih.gov

Table 1: Physicochemical Properties of Silane, benzo[b]selenophene-2-yltrimethyl-

Property Value
Molecular Formula C₁₁H₁₄SeSi
Molecular Weight 253.28 g/mol
Monoisotopic Mass 254.003 Da
SMILES CSi(C)C1=CC2=CC=CC=C2[Se]1
InChI Key JBMVHYYUPUSFGP-UHFFFAOYSA-N

Data sourced from PubChem. uni.lu

Table 2: Synthetic Routes to 2-(Trimethylsilyl)benzo[b]selenophene

Starting Material Reagents Yield Reference
1-Bromo-2-phenyl-1-(trimethylsilyl)ethene 1. Butyllithium (2 equiv) 2. Selenium 67% thieme-connect.de
1-Bromo-2-(2-bromophenyl)-1-(trimethylsilyl)ethene 1. Butyllithium (2 equiv) 2. Selenium 63% thieme-connect.de

Table 3: Compound Names Mentioned in this Article

Compound Name
Silane, benzo[b]selenophene-2-yltrimethyl-
Benzo[b]selenophene
Benzo[b]thiophene
Benzo[b]furan
Naphthalene
Indole
1-Bromo-2-phenyl-1-(trimethylsilyl)ethene
1-Bromo-2-(2-bromophenyl)-1-(trimethylsilyl)ethene
1-(2-Bromophenyl)-1-(trimethylsilyl)acetylene
Butyllithium

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H14SeSi B1652623 Silane, benzo[b]selenophene-2-yltrimethyl- CAS No. 152554-88-6

Properties

IUPAC Name

1-benzoselenophen-2-yl(trimethyl)silane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14SeSi/c1-13(2,3)11-8-9-6-4-5-7-10(9)12-11/h4-8H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JBMVHYYUPUSFGP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[Si](C)(C)C1=CC2=CC=CC=C2[Se]1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14SeSi
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90440057
Record name Silane, benzo[b]selenophene-2-yltrimethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90440057
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

253.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

152554-88-6
Record name Silane, benzo[b]selenophene-2-yltrimethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90440057
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for Benzo B Selenophene 2 Yltrimethylsilane and Its Analogs

Synthesis of the Benzo[b]selenophene (B1597324) Core

The formation of the benzo[b]selenophene ring system is the foundational aspect of synthesizing its derivatives. Methodologies generally rely on the cyclization of appropriately substituted benzene (B151609) precursors.

Annulation Reactions and Cyclization Strategies for Benzo[b]selenophene Formation

Annulation and cyclization reactions are the most common strategies for building the selenophene (B38918) ring onto a benzene core. thieme-connect.de These methods can be broadly categorized based on the type of precursor and the nature of the selenium source.

A highly effective method for synthesizing substituted benzo[b]selenophenes involves the intramolecular electrophilic cyclization of selenium-functionalized arenes. nih.govresearchgate.net A key precursor for this approach is 1-(1-alkynyl)-2-(methylseleno)arene. nih.govacs.org These precursors are typically prepared via a Sonogashira coupling between a terminal alkyne and a 2-haloselenoanisole. nih.gov The subsequent cyclization is triggered by an electrophile, which attacks the alkyne, inducing the selenium atom to close the ring.

This strategy is notable for its mild reaction conditions and tolerance of a wide array of functional groups, including silyl (B83357) groups. nih.govacs.org For instance, the cyclization of an ortho-alkynyl thioanisole (B89551) derivative using various electrophiles is a well-established route to benzo[b]thiophenes, and this chemistry is analogous for their selenium counterparts. nih.govacs.org The reaction of a terminal alkyne bearing a trimethylsilyl (B98337) group, such as (trimethylsilyl)acetylene, with an ortho-iodoselenoanisole, followed by electrophilic cyclization, can directly install the trimethylsilyl group at the 2-position of the benzo[b]selenophene ring. nih.govacs.org

A variety of electrophiles can be used to initiate the cyclization, including iodine (I₂), bromine (Br₂), N-bromosuccinimide (NBS), and phenylselenyl chloride (PhSeCl), leading to different substituents at the 3-position. nih.govacs.org

Table 1: Electrophilic Cyclization of 1-(1-Alkynyl)-2-(methylseleno)arenes This table is representative of the general reaction and not exhaustive of all possibilities.

Starting Alkyne Substituent (R) Electrophile Resulting 3-Substituent Reference
n-Octyl I₂ Iodo nih.gov
Phenyl Br₂ Bromo nih.gov
Triethylsilyl I₂ Iodo nih.gov

Elemental selenium and inorganic selenium compounds serve as direct sources for the selenium atom in the heterocyclic ring. One approach involves the reaction of arylalkynes with selenium tetrahalides (SeCl₄ or SeBr₄). thieme-connect.de This reaction proceeds through the addition of the selenium reagent across the alkyne, followed by an intramolecular electrophilic substitution on the aromatic ring to form the benzo[b]selenophene. thieme-connect.de Depending on the stoichiometry, this can yield 3-halo- or 2,3-dihalobenzo[b]selenophenes. thieme-connect.de

More recent methods utilize elemental selenium in the presence of other reagents. For example, enamides can react with elemental selenium and trimethylsilyl cyanide (TMSCN) at elevated temperatures to produce benzo[b]selenophene derivatives. chemistryviews.orgthieme-connect.com This transition-metal-free method is proposed to proceed via a radical-mediated tandem reaction. chemistryviews.orgthieme-connect.com

Transition Metal-Catalyzed Approaches to Benzo[b]selenophenes

Transition metal catalysis offers powerful and efficient pathways to construct the benzo[b]selenophene core, often with high regioselectivity and functional group tolerance. nih.govresearchgate.net

Palladium catalysts are widely used in the synthesis of benzo[b]heterocycles. researchgate.netmdpi.com A common strategy involves a palladium-catalyzed cross-coupling reaction to assemble a suitable precursor, which then undergoes cyclization. nih.govresearchgate.net For example, the Sonogashira coupling of terminal acetylenes with o-iodothioanisole, a key step in benzo[b]thiophene synthesis, is directly analogous to the selenium case. acs.org Following the coupling, the resulting o-(1-alkynyl)selenoanisole can cyclize. nih.gov Palladium catalysts can also mediate the direct C-H bond activation of unactivated selenophenes for further functionalization. nih.gov

Copper catalysts are also effective for synthesizing benzo[b]selenophenes and their sulfur analogs. rsc.org Copper(I) iodide (CuI) can promote the annulation of 2-fluorophenylacetylene derivatives in the presence of a selenium source like sodium sulfide (B99878) (Na₂S) to form benzo[b]thiophenes, a reaction pathway applicable to benzo[b]selenophenes. beilstein-journals.org Copper-catalyzed reactions often involve the cyclization of ortho-haloaryl compounds with a selenium source. For instance, the reaction of 2-(2-bromophenyl)imidazo[1,2-a]pyridine (B2405432) derivatives with elemental selenium in the presence of a copper(I) catalyst yields benzo[b]selenophene-fused systems. mdpi.comresearchgate.net Another approach is the copper-catalyzed [2+2+1] cyclization of terminal alkynes with elemental selenium, which produces 2,5-disubstituted selenophenes. rsc.org

Table 2: Comparison of Synthetic Approaches to the Benzo[b]selenophene Core

Method Key Precursor Type Selenium Source Catalyst/Reagent Key Features References
Precursor Cyclization 1-(1-Alkynyl)-2-(methylseleno)arene Pre-incorporated Electrophiles (I₂, Br₂, etc.) Mild conditions, good functional group tolerance. nih.govresearchgate.netacs.org
Elemental Selenium Reaction Enamide Elemental Se TMSCN Transition-metal-free, radical mechanism. chemistryviews.orgthieme-connect.com
Inorganic Selenium Reaction 1-Arylalkyne SeCl₄ or SeBr₄ None Forms halobenzo[b]selenophenes directly. thieme-connect.de
Palladium Catalysis o-Iodoselenoanisole + Alkyne Pre-incorporated Pd(0) complexes Builds precursor in situ via coupling. nih.govacs.org

| Copper Catalysis | 2-Haloaryl derivative | Elemental Se | Cu(I) salts | Useful for fused systems. | mdpi.comresearchgate.net |

Cobalt-catalyzed syntheses

Cobalt-catalyzed reactions have emerged as a powerful tool for the formation of carbon-sulfur and carbon-selenium bonds. An efficient method for the synthesis of benzo[b]selenophene-fused imidazo[1,2-a]pyridines has been developed utilizing an inexpensive and commercially available cobalt catalyst. nih.gov This protocol proceeds without the need for an external reductant, using potassium selenocyanate (B1200272) (KSeCN) as the selenium source. nih.gov A wide array of benzo[b]selenophene-fused imidazo[1,2-a]pyridines have been obtained in good yields through this method. nih.gov

In a related approach, cobalt-catalyzed migratory arylzincation of alkynes has been employed in a one-pot, multicomponent synthesis of benzoselenophenes. This method allows for the expedient preparation of multisubstituted benzoselenophenes with diverse substitution patterns on the benzo moiety. rsc.org

Metal-Free and Electrophilic Cyclization Strategies for Benzo[b]selenophenes

Electrophilic cyclization of 1-(1-alkynyl)-2-(methylseleno)arenes represents a versatile and widely used method for the synthesis of 2,3-disubstituted benzo[b]selenophenes. nih.gov This approach is characterized by its mild reaction conditions and tolerance of a broad range of functional groups, including silyl groups. nih.gov Various electrophiles such as bromine, N-bromosuccinimide (NBS), iodine, iodine monochloride (ICl), and phenylselenyl chloride (PhSeCl) can be used to initiate the cyclization. nih.gov

A novel, metal-free approach involves the base-promoted transformation of 4-(3-nitroaryl)-1,2,3-selenadiazoles. nih.gov This reaction proceeds through the intermediate formation of eneselenolates followed by a 5-exo-trig cyclization. The regiochemistry of this intramolecular cyclization is dependent on the reaction conditions. nih.gov

Introduction of the Trimethylsilyl Group at the C-2 Position

The introduction of a trimethylsilyl group at the C-2 position of the benzo[b]selenophene ring can be achieved through several synthetic strategies, including direct silylation, the use of organometallic intermediates, or by incorporating a silyl-containing precursor in the ring formation step.

Direct Silylation Methods of Benzo[b]selenophenes

While direct C-H silylation of heteroarenes is a growing field, specific examples for the direct silylation of unsubstituted benzo[b]selenophene at the C-2 position are not extensively reported. However, the principles of C-H activation, often catalyzed by transition metals, could theoretically be applied. mdpi.com

Synthesis via Organometallic Intermediates (e.g., lithiation followed by silylation)

A common and effective method for introducing a trimethylsilyl group at a specific position on an aromatic ring is through the use of organometallic intermediates. For benzo[b]selenophenes, this typically involves the deprotonation of the C-2 position with a strong base, such as an organolithium reagent, to form a lithiated intermediate, which is then quenched with a silyl electrophile like trimethylsilyl chloride.

While direct lithiation of the parent benzo[b]selenophene at C-2 is feasible, a related strategy involves the treatment of 1-(2-bromophenyl)alk-1-ynes with tert-butyllithium (B1211817), followed by the addition of elemental selenium. thieme-connect.de This sequence generates an intermediate that undergoes intramolecular addition to the alkyne, and when a trimethylsilyl-substituted alkyne is used, it can lead to the formation of 2-(trimethylsilyl)benzo[b]selenophene. thieme-connect.de

In the analogous benzothiophene (B83047) series, it has been shown that 2-trimethylsilyl protection is crucial to prevent anion migration when forming lithiated species at other positions. researchgate.net This highlights the high acidity of the C-2 proton and the propensity for metalation at this site.

Silyl-Containing Precursors in Benzo[b]selenophene Annulation and Derivatization

An alternative and often highly efficient strategy is to incorporate the trimethylsilyl group into one of the precursors used for the construction of the benzo[b]selenophene ring.

One such method involves the dimetalation of 1-bromo-2-phenyl-1-(trimethylsilyl)ethene using butyllithium, followed by treatment with selenium, which affords 2-(trimethylsilyl)benzo[b]selenophene in excellent yield. thieme-connect.de A similar approach using 1-bromo-2-(2-bromophenyl)-1-(trimethylsilyl)ethene also yields the target compound. thieme-connect.de

Another powerful method is the electrophilic cyclization of silyl-containing alkynes. The iodocyclization of a sterically hindered triethylsilylalkyne has been shown to proceed rapidly to give the corresponding silylated benzo[b]selenophene in high yield. nih.gov This demonstrates the compatibility of silyl groups with this cyclization methodology. nih.gov

Starting MaterialReagentsProductYield (%)Reference
1-Bromo-2-phenyl-1-(trimethylsilyl)ethene1. BuLi (2 equiv); 2. Se2-(Trimethylsilyl)benzo[b]selenophene67 thieme-connect.de
1-Bromo-2-(2-bromophenyl)-1-(trimethylsilyl)ethene1. BuLi (2 equiv); 2. Se2-(Trimethylsilyl)benzo[b]selenophene63 thieme-connect.de
1-(2-Bromophenyl)-1-(trimethylsilyl)acetylene1. t-BuLi (2 equiv); 2. Se; 3. EtOH2-(Trimethylsilyl)benzo[b]selenophene47 thieme-connect.de
1-(Methylseleno)-2-(2-(triethylsilyl)ethynyl)benzeneI₂2-(Triethylsilyl)-3-iodobenzo[b]selenophene91 nih.gov

Advanced Synthetic Considerations

Modern synthetic chemistry offers a variety of advanced methods for the synthesis of complex benzo[b]selenophene derivatives. Palladium-catalyzed coupling reactions, for instance, are invaluable for the further functionalization of the benzo[b]selenophene core. nih.gov Iodinated benzo[b]selenophenes, readily prepared via electrophilic cyclization, can serve as versatile handles for introducing various substituents through Suzuki or Sonogashira coupling reactions. nih.gov

Furthermore, novel synthetic strategies continue to be developed. For example, a two-step regioselective synthesis of multifunctional benzo[b]selenophenes from readily available semicarbazones of nitroacetophenones has been reported, providing access to derivatives with substitution patterns that are otherwise difficult to obtain. These advanced methods expand the synthetic chemist's toolbox for creating a diverse range of benzo[b]selenophene-based molecules.

Atom Economy and Green Chemistry Principles in Organoselenium Silane (B1218182) Synthesis

The synthesis of organoselenium compounds, including silylated derivatives, is progressively aligning with the principles of green chemistry to enhance sustainability. nih.govrroij.com A primary focus is on improving atom economy, which seeks to maximize the incorporation of atoms from reactants into the final product, thereby minimizing waste. jocpr.comprimescholars.com

One of the key strategies in green organoselenium chemistry is the direct use of elemental selenium. researchgate.net Traditional methods often rely on pre-activated selenium reagents, which can be toxic, unstable, and lead to poor atom economy as significant portions of the reagent are discarded as byproducts. researchgate.net Direct C-H bond selenation using elemental selenium is considered a highly atom-economic approach because it circumvents the need for substrate pre-activation. researchgate.net Similarly, for the silane component, alkene hydrosilylation is an atom-economic reaction used to create organosilanes. nih.gov

The principles of green chemistry extend beyond atom economy to include the use of safer solvents, alternative energy sources, and catalytic reactions. paperpublications.org Research has focused on replacing hazardous solvents with greener alternatives like water, ethanol, or even conducting reactions under solvent-free conditions, which can lead to enhanced reaction rates and selectivity. rroij.comrsc.org The application of non-conventional energy sources such as microwave irradiation and ultrasonication can also contribute to greener syntheses by enabling reactions under milder conditions and reducing energy consumption. nih.gov

Catalytic methods are inherently superior to stoichiometric ones in the context of green chemistry. paperpublications.org The development of catalytic systems, particularly those using earth-abundant and benign metals like iron or cobalt instead of platinum, for processes like hydrosilylation represents a significant step towards sustainability. nih.gov These catalytic approaches not only reduce waste but also enhance the efficiency and selectivity of the transformations. paperpublications.org

| Catalysis | Employment of catalytic reagents over stoichiometric ones. paperpublications.org | Catalytic approaches, such as using cobalt-based catalysts for hydrosilylation, are more sustainable and reduce waste. nih.govpaperpublications.org |

Regioselectivity and Stereoselectivity in Organoselenium Silane Synthesis

Controlling the regioselectivity and stereoselectivity is paramount in the synthesis of complex molecules like substituted benzo[b]selenophenes to ensure the desired isomer is formed. nih.gov

Regioselectivity refers to the control of the position at which a functional group is introduced. In the synthesis of benzo[b]selenophene-2-yltrimethylsilane, the key is to direct the trimethylsilyl group specifically to the C2 position of the heterocyclic core. A prevalent and effective method for constructing the benzo[b]selenophene ring system is the electrophilic cyclization of 2-(1-alkynyl)selenoanisoles. nih.gov This method is advantageous as it tolerates a wide variety of functional groups, including silyl groups, and proceeds under mild conditions. nih.gov The regiochemical outcome, yielding 2,3-disubstituted benzo[b]selenophenes, is controlled by the structure of the starting alkynylselenoarene. nih.gov

Another approach involves the base-promoted transformation of 4-(3-nitroaryl)-1,2,3-selenadiazoles. nih.gov The regiochemistry of this intramolecular cyclization is notably dependent on the reaction conditions. The reaction can proceed via different pathways, leading to specific substitution patterns on the resulting benzo[b]selenophene. nih.gov For selenophenes in general, copper-catalyzed [2+2+1] cyclization of terminal alkynes with elemental selenium has been developed as a method with excellent regioselectivity for producing 2,5-disubstituted products. rsc.org

Table 2: Methods for Regiocontrolled Synthesis of Benzo[b]selenophenes

Synthetic Method Description Regiochemical Control
Electrophilic Cyclization Cyclization of 2-(1-alkynyl)selenoanisoles using electrophiles like I₂, Br₂, or PhSeCl. nih.gov Reliably produces 2,3-disubstituted benzo[b]selenophenes. The position of substituents on the alkyne dictates the final substitution pattern. nih.gov
Transformation of Selenadiazoles Base-promoted intramolecular cyclization of 4-(3-nitroaryl)-1,2,3-selenadiazoles. nih.gov The regiochemistry is condition-dependent, allowing for selective synthesis based on the presence or absence of an oxidant. nih.gov

| Annulation to an Arene | Addition of selenium tetrahalides to 1-arylalk-1-ynes. thieme-connect.de | Leads to 3-halo- or 2,3-dihalobenzo[b]selenophenes depending on the stoichiometry. thieme-connect.de |

Stereoselectivity , the control over the three-dimensional arrangement of atoms, becomes critical when chiral centers are present in the target molecule or its analogs. While benzo[b]selenophene-2-yltrimethylsilane itself is achiral, the synthesis of chiral analogs requires stereoselective methods. Organoselenium chemistry offers powerful tools for stereoselective synthesis, often involving the use of chiral selenium electrophiles. nih.govcardiff.ac.uk These reagents can induce chirality during reactions like methoxyselenenylation of alkenes. cardiff.ac.uk

In the context of the silane component, asymmetric synthesis using silanes is a well-established field. Stereoselectivity can be achieved through the use of chiral silane reagents or by employing chiral catalysts in reactions such as asymmetric hydrosilylation. For instance, nickel-catalyzed three-component couplings of enals, alkynes, and silanes can produce Z-enol silanes with greater than 98:2 stereoselectivity, demonstrating exceptional control over the geometry of the newly formed double bond. organic-chemistry.org These principles can be applied to the synthesis of more complex, chiral benzo[b]selenophene-based organosilanes.

Mechanistic Elucidation and Reactivity Pathways of Benzo B Selenophene 2 Yltrimethylsilane

Silyl (B83357) Group Transformations and Its Influence on Reactivity

The trimethylsilyl (B98337) (TMS) group at the 2-position of the benzo[b]selenophene (B1597324) ring plays a significant role in the molecule's reactivity. It can be cleaved and replaced by other functional groups, and it influences the regioselectivity of reactions on the heterocyclic ring.

Cleavage and Functionalization of the Carbon-Silicon Bond

The carbon-silicon (C-Si) bond in aryl-silanes is susceptible to cleavage by electrophiles, a reaction known as protodesilylation when the electrophile is a proton, or more broadly as electrophilic substitution. In the context of benzo[b]selenophene-2-yltrimethylsilane, the C-Si bond can be readily cleaved, providing a pathway for the introduction of various functional groups at the 2-position.

One of the most common methods for the cleavage of the C-Si bond in silylated heterocycles is through the use of fluoride (B91410) ions. For 2-(trimethylsilyl)benzo[b]selenophenes, desilylation is reported to be easily facilitated by treatment with tetrabutylammonium (B224687) fluoride (TBAF). thieme-connect.de This process generates a nucleophilic 2-benzo[b]selenophenyl anion, which can then react with various electrophiles.

Electrophilic cleavage of the C-Si bond allows for the direct installation of halogens. For instance, treatment of 2-(trimethylsilyl)benzo[b]selenophene with iodine monochloride (ICl) or bromine (Br₂) would be expected to yield the corresponding 2-iodo- or 2-bromobenzo[b]selenophene. This type of reaction generally proceeds via an electrophilic attack on the carbon atom bearing the silyl group, with the silyl group acting as a good electrofuge.

While specific data for a wide range of electrophilic cleavages on benzo[b]selenophene-2-yltrimethylsilane are not extensively documented in the reviewed literature, the general reactivity pattern of arylsilanes suggests that reactions with acyl chlorides (Friedel-Crafts acylation), nitrosonium tetrafluoroborate (B81430) (nitrosation), and other electrophiles are plausible synthetic routes to functionalized benzo[b]selenophenes.

Table 1: Examples of Carbon-Silicon Bond Cleavage Reactions This table is illustrative and based on general reactivity patterns of arylsilanes, as specific comprehensive data for the target molecule is limited.

ReagentProductReaction Type
Tetrabutylammonium fluoride (TBAF)Benzo[b]selenophen-2-yl anionDesilylation
Iodine monochloride (ICl)2-Iodobenzo[b]selenopheneIodesilylation
Bromine (Br₂)2-Bromobenzo[b]selenopheneBromodesilylation
Acetyl chloride / Lewis acid2-Acetylbenzo[b]selenopheneAcyl-desilylation

Rearrangement Reactions Involving the Trimethylsilyl Group (e.g., Halogen Dance Analogies)

Rearrangement reactions involving the migration of a trimethylsilyl group on an aromatic ring are known, though not as common as the "halogen dance" which involves the migration of a halogen atom. The "sila-Matteson" rearrangement is an example of an intramolecular migration of a silicon group in certain heterocyclic systems. acs.org This type of rearrangement often proceeds through a hypervalent silicon intermediate. acs.org

For benzo[b]selenophene-2-yltrimethylsilane, there is no specific information available in the searched literature describing a rearrangement analogous to the halogen dance, where the trimethylsilyl group would migrate from the 2-position to another position on the benzo[b]selenophene ring. Such a reaction would likely require specific conditions to facilitate the migration, such as the presence of a strong base to deprotonate a ring position and induce the migration of the silyl group. Given the lack of documentation, this remains a hypothetical transformation for this particular compound.

Reactions of the Benzo[b]selenophene Moiety

The benzo[b]selenophene ring system is aromatic and undergoes reactions typical of aromatic compounds, such as electrophilic substitution. The selenium atom and the fused benzene (B151609) ring influence the reactivity and regioselectivity of these transformations.

Electrophilic Aromatic Substitution on the Benzo[b]selenophene Ring

Electrophilic aromatic substitution (SEAr) is a fundamental reaction for functionalizing aromatic rings. In benzo[b]selenophene, the selenophene (B38918) ring is generally more reactive towards electrophiles than the benzene ring. Theoretical studies and experimental evidence on related heterocyclic systems suggest that the C3 position is the most electron-rich and thus the most likely site for electrophilic attack. However, the presence of the trimethylsilyl group at the C2 position can influence the regioselectivity.

The silyl group can direct electrophilic substitution to the adjacent C3 position. For instance, electrophilic attack at C3 would lead to a carbocation intermediate that is stabilized by the adjacent selenium atom through resonance. The trimethylsilyl group at C2 can further stabilize this intermediate through hyperconjugation.

While comprehensive studies on the electrophilic aromatic substitution of benzo[b]selenophene-2-yltrimethylsilane are not widely available, electrophilic cyclization reactions to form the benzo[b]selenophene ring itself provide insight into the reactivity of the system. These reactions often proceed via an electrophilic attack on an alkyne precursor, followed by cyclization involving the selenium atom. nih.gov

Table 2: Predicted Regioselectivity of Electrophilic Aromatic Substitution This table is based on general principles of electrophilic aromatic substitution on substituted heterocycles, as specific data for the target molecule is limited.

ElectrophileExpected Major ProductRationale
Br₂3-Bromobenzo[b]selenophene-2-yltrimethylsilaneDirecting effect of Se and silyl group to the adjacent C3 position.
HNO₃/H₂SO₄3-Nitrobenzo[b]selenophene-2-yltrimethylsilaneNitration is expected to occur at the most activated position, C3.
Ac₂O/Lewis acid3-Acetylbenzo[b]selenophene-2-yltrimethylsilaneFriedel-Crafts acylation is anticipated to favor the C3 position.

Nucleophilic Reactivity and Additions

The benzo[b]selenophene ring is generally electron-rich and not highly susceptible to nucleophilic aromatic substitution unless activated by strongly electron-withdrawing groups. However, the selenium atom can be a site of nucleophilic attack, especially after activation.

In the context of benzo[b]selenophene-2-yltrimethylsilane, direct nucleophilic attack on the ring is unlikely under normal conditions. Reactions involving nucleophiles are more likely to target the silicon atom, leading to cleavage of the C-Si bond as discussed in section 3.1.1, or the selenium atom under specific circumstances. For instance, lithiation at the 3-position followed by reaction with an electrophile is a common strategy for functionalizing benzo[b]thiophenes and their selenium analogs.

Base-promoted transformations of related selenophene precursors can proceed via nucleophilic addition pathways. acs.org For example, the synthesis of some benzo[b]selenophenes involves the intramolecular cyclization of an eneselenolate, which is a nucleophilic selenium species. acs.org

Oxidative and Reductive Transformations of the Selenophene Ring

The selenium atom in the selenophene ring can be oxidized to a selenoxide or a selenone. These oxidized species have different reactivity profiles compared to the parent selenophene. For instance, selenoxides can undergo syn-elimination reactions, a property utilized in various organic syntheses. The oxidation of the selenium atom in benzo[b]selenophene derivatives can influence the electronic properties of the molecule, which is relevant for applications in materials science. acs.org

The reduction of the selenophene ring is also a possible transformation, although it typically requires harsh conditions. Catalytic hydrogenation can lead to the saturation of the heterocyclic ring, yielding the corresponding 2,3-dihydrobenzo[b]selenophene derivative.

Specific studies on the oxidative and reductive transformations of benzo[b]selenophene-2-yltrimethylsilane are not extensively reported. However, the general chemistry of organoselenium compounds suggests that the selenium atom can be oxidized by reagents like hydrogen peroxide or meta-chloroperoxybenzoic acid (m-CPBA). The presence of the trimethylsilyl group is not expected to significantly hinder the oxidation of the selenium atom.

Catalytic Behavior and Ligand Applications

The catalytic utility of Silane (B1218182), benzo[b]selenophene-2-yltrimethylsilane is intrinsically linked to its chemical structure, featuring a benzo[b]selenophene core and a reactive trimethylsilyl group. The selenium atom possesses lone pairs of electrons that can coordinate to transition metals, while the C-Si bond offers a site for chemical modification to generate more elaborate ligand structures.

While Silane, benzo[b]selenophene-2-yltrimethylsilane is not typically employed directly as a ligand, it serves as a valuable precursor for the in situ or separate synthesis of effective ligands for transition metal catalysis. The trimethylsilyl group can be readily cleaved to generate a nucleophilic species, such as a lithiated intermediate, which can then be functionalized to introduce coordinating groups like phosphines.

The general strategy involves the treatment of Silane, benzo[b]selenophene-2-yltrimethylsilane with an organolithium reagent (e.g., n-butyllithium) to generate 2-lithiobenzo[b]selenophene. This powerful nucleophile can then react with a variety of electrophiles to install desired donor atoms. For instance, reaction with chlorodiphenylphosphine (B86185) would yield a phosphine (B1218219) ligand incorporating the benzo[b]selenophene scaffold.

Such ligands, featuring a "soft" selenium donor and a phosphine group, could exhibit hemilabile coordination behavior, which is often beneficial in catalysis. The Se-metal bond might be labile, reversibly dissociating to open up a coordination site on the metal center for substrate binding and activation.

Table 1: Potential Ligand Synthesis from Silane, benzo[b]selenophene-2-yltrimethylsilane

Precursor Reagent 1 Reagent 2 Potential Ligand Product Potential Catalytic Application
Silane, benzo[b]selenophene-2-yltrimethyl- n-BuLi ClPPh₂ 2-(Diphenylphosphino)benzo[b]selenophene Cross-coupling reactions (e.g., Suzuki, Heck)

The electronic properties of the resulting ligand would be influenced by the electron-rich selenophene ring, potentially enhancing the electron-donating ability of the ligand and influencing the catalytic activity of the metal center. Selenophene derivatives have been recognized for their application as ligands in coordination chemistry, often being pre-activated via metallation to facilitate their use in forming new carbon-carbon and carbon-heteroatom bonds under palladium or copper catalysis nih.gov.

Organoselenium compounds are well-known participants in radical reactions. The relatively weak carbon-selenium bond can undergo homolytic cleavage under thermal or photochemical conditions, or through the action of radical initiators, to generate selenium-centered radicals. While the C(sp²)-Si bond in Silane, benzo[b]selenophene-2-yltrimethylsilane is generally stable, the selenium atom can play a crucial role in mediating radical processes.

One plausible pathway involves the generation of a selenium-centered radical from a derivative of the title compound. For instance, if the trimethylsilyl group is replaced by a group susceptible to radical initiation, the resulting species could undergo intramolecular radical cyclization. Such radical cyclization reactions are a powerful tool for the synthesis of complex heterocyclic systems wikipedia.org.

Furthermore, selenium-centered radicals can add to unsaturated bonds, initiating a cascade of radical reactions. The benzo[b]selenophene moiety could act as a platform for orchestrating such transformations, with the potential for the selenium atom to be involved in both the initiation and termination steps of a radical chain reaction. The synthesis of various benzoselenophenes has been achieved through radical-mediated tandem reactions, highlighting the propensity of these systems to engage in radical pathways acs.org. Studies on the synthesis of selenophenes have proposed mechanisms involving the homolytic cleavage of a Se-CN bond to generate a selenium-centered radical, which then undergoes intramolecular cyclization researchgate.net.

Table 2: Plausible Radical Reactions Involving Benzo[b]selenophene Derivatives

Reaction Type Initiator Key Intermediate Potential Product
Intramolecular Radical Cyclization AIBN, heat Carbon-centered radical adjacent to a selenophene ring Fused heterocyclic systems

The steric and electronic properties of a ligand are paramount in controlling the selectivity (chemo-, regio-, and stereo-) and efficiency of a catalytic reaction. A ligand derived from Silane, benzo[b]selenophene-2-yltrimethylsilane would possess distinct characteristics that could be harnessed to influence reaction outcomes.

Steric Influence: The planar and relatively bulky benzo[b]selenophene backbone would create a specific steric environment around the metal center. This steric hindrance can influence the approach of substrates, thereby favoring the formation of a particular regio- or stereoisomer. For example, in cross-coupling reactions, the steric bulk of the ligand can control which position of an unsymmetrical substrate reacts.

Electronic Influence: The selenium atom, being more polarizable and having different orbital energies compared to lighter chalcogens like sulfur or oxygen, would impart unique electronic properties to the metal center. This can affect the rates of key catalytic steps such as oxidative addition and reductive elimination. The electron-donating nature of the benzo[b]selenophene ring system could, for instance, promote oxidative addition, a crucial step in many cross-coupling cycles. The replacement of sulfur with selenium in analogous thiophene-containing molecules has been shown to enhance optoelectronic properties, suggesting a significant electronic impact of the selenium atom nih.govnih.gov. Selenophene-based semiconductors have demonstrated narrower optical band gaps and lower oxidation potentials compared to their thiophene (B33073) counterparts, which can be attributed to the electronic influence of selenium nih.gov.

The efficiency of a catalyst is often dictated by its stability and turnover number. Ligands derived from benzo[b]selenophene may offer enhanced stability to the metal center due to the chelate effect (if a bidentate ligand is formed) and the inherent stability of the aromatic selenophene ring system.

Table 3: Predicted Influence on Catalytic Parameters

Parameter Influencing Factor Predicted Effect
Regioselectivity Steric bulk of the benzo[b]selenophene moiety Direction of substrate approach, favoring one regioisomer.
Stereoselectivity Chiral environment if a chiral phosphine is introduced Enantiomeric excess in asymmetric catalysis.
Reaction Rate Electronic properties of the selenium atom Acceleration of oxidative addition/reductive elimination steps.

| Catalyst Stability | Chelation and aromaticity of the ligand backbone | Increased catalyst lifetime and turnover numbers. |

Advanced Spectroscopic Characterization for Structural and Electronic Insights

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the complete structural assignment of Silane (B1218182), benzo[b]selenophene-2-yltrimethyl-. Through the analysis of ¹H, ¹³C, ⁷⁷Se, and ²⁹Si nuclei, a full picture of the molecular architecture is assembled.

Proton (¹H) NMR for Aromatic and Aliphatic Protons

The ¹H NMR spectrum provides information on the chemical environment of the hydrogen atoms in the molecule. The spectrum is typically characterized by two main regions. A highly shielded signal, appearing as a sharp singlet, is expected for the nine equivalent protons of the trimethylsilyl (B98337) (TMS) group, typically in the range of δ 0.3-0.4 ppm. The aromatic region is more complex, with signals for the protons on the benzo[b]selenophene (B1597324) ring system appearing in the downfield region, generally between δ 7.2 and 8.0 ppm. The specific chemical shifts and coupling constants of these aromatic protons would provide detailed information about their substitution pattern on the benzene (B151609) and selenophene (B38918) rings.

Proton Type Expected Chemical Shift (δ, ppm) Multiplicity
Trimethylsilyl (-Si(CH₃)₃)~ 0.3 - 0.4Singlet (s)
Aromatic (Ar-H)~ 7.2 - 8.0Multiplet (m)
Data are based on typical chemical shift ranges for similar structural motifs.

Carbon-13 (¹³C) NMR for Carbon Framework Analysis

The ¹³C NMR spectrum reveals the carbon skeleton of the molecule. The carbon atoms of the trimethylsilyl group are expected to produce a single, high-field resonance at approximately δ -1.0 to 0.0 ppm. The carbons of the benzo[b]selenophene core resonate in the aromatic region, typically between δ 120 and 145 ppm. The carbon atom directly attached to the silicon (C2 of the selenophene ring) would likely show a distinct chemical shift due to the influence of both the silicon and selenium atoms.

Carbon Type Expected Chemical Shift (δ, ppm)
Trimethylsilyl (-Si(C H₃)₃)~ -1.0 - 0.0
Aromatic (Ar-C)~ 120 - 145
Data are based on typical chemical shift ranges for similar structural motifs.

Selenium-77 (B1247304) (⁷⁷Se) NMR for Direct Probing of the Selenium Environment

⁷⁷Se NMR spectroscopy is a highly specific technique for directly observing the selenium atom. The chemical shift of ⁷⁷Se is very sensitive to the electronic environment around the selenium nucleus. For benzo[b]selenophene derivatives, the ⁷⁷Se chemical shifts can vary widely depending on the substituents. While specific experimental data for Silane, benzo[b]selenophene-2-yltrimethyl- is not widely reported, related benzoselenadiazole compounds show signals in the range of 1400-1600 ppm. researchgate.net This technique would be crucial for understanding the electronic influence of the trimethylsilyl group on the selenium heteroatom.

Silicon-29 (²⁹Si) NMR for Characterization of the Silyl (B83357) Moiety

²⁹Si NMR spectroscopy provides direct information about the silicon atom in the trimethylsilyl group. The chemical shift of ²⁹Si is indicative of the substituents attached to the silicon. For a trimethylsilyl group attached to an aromatic carbon, the ²⁹Si chemical shift is expected to be in the range of δ -5 to -10 ppm. This measurement would confirm the integrity of the silyl group and its attachment to the benzo[b]selenophene ring.

Mass Spectrometry (MS) for Molecular Weight Determination and Fragmentation Analysis

Mass spectrometry is a key technique for determining the molecular weight and confirming the elemental composition of the compound.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) provides a precise measurement of the mass-to-charge ratio of the molecular ion, which allows for the unambiguous determination of the elemental formula. For Silane, benzo[b]selenophene-2-yltrimethyl-, with the molecular formula C₁₁H₁₄SeSi, the theoretical monoisotopic mass can be calculated. rsc.org An experimental HRMS measurement would be expected to match this theoretical value very closely, typically within a few parts per million (ppm). The fragmentation pattern observed in the mass spectrum would further corroborate the proposed structure, with expected fragments corresponding to the loss of methyl groups from the silicon atom and cleavage of the bond between the silyl group and the aromatic ring. nih.gov

Parameter Value
Molecular FormulaC₁₁H₁₄SeSi
Theoretical Monoisotopic Mass254.0029 u
Calculated for the most abundant isotopes: ¹²C, ¹H, ⁸⁰Se, ²⁸Si.

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas Chromatography-Mass Spectrometry is a powerful analytical technique used to separate, identify, and quantify components of a mixture. In the context of Silane, benzo[b]selenophene-2-yltrimethyl-, GC-MS analysis would provide crucial information regarding its purity, molecular weight, and fragmentation pattern, which aids in structural confirmation. The gas chromatography component separates the compound from any impurities based on its volatility and interaction with the column's stationary phase, yielding a characteristic retention time. Subsequently, the mass spectrometry component bombards the eluted compound with electrons, causing it to ionize and break into charged fragments. The resulting mass spectrum is a unique fingerprint of the molecule, showing the mass-to-charge ratio of the molecular ion and its various fragments.

Table 1: Hypothetical GC-MS Data for Silane, benzo[b]selenophene-2-yltrimethyl-

ParameterExpected ValueSignificance
Retention Time (tᵣ) Compound-specificIndicates the time taken for the compound to elute from the GC column under specific conditions.
Molecular Ion (m/z) 254 (for ⁸⁰Se isotope)Confirms the molecular weight of the compound.
Key Fragments (m/z) 239, 181, 73Corresponds to the loss of a methyl group ([M-CH₃]⁺), the benzo[b]selenophene cation, and the trimethylsilyl cation ([Si(CH₃)₃]⁺) respectively, aiding in structural elucidation.

Vibrational Spectroscopy: Infrared (IR) and Raman for Functional Group Identification

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, is instrumental in identifying the functional groups present in a molecule. IR spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of its chemical bonds. Raman spectroscopy, on the other hand, involves the inelastic scattering of monochromatic light, providing information about vibrational modes. Together, they offer a comprehensive picture of the molecule's vibrational framework.

For Silane, benzo[b]selenophene-2-yltrimethyl-, IR and Raman spectra would reveal characteristic peaks corresponding to the vibrations of the C-H bonds in the aromatic ring and the methyl groups, C=C stretching vibrations within the benzo[b]selenophene core, and vibrations associated with the C-Si and C-Se bonds. The presence and position of these bands would confirm the integrity of the key structural motifs. Although specific experimental spectra for this compound are not available, Table 2 outlines the expected vibrational frequencies for its primary functional groups based on data for related organosilane and organoselenium compounds.

Table 2: Expected Vibrational Frequencies for Silane, benzo[b]selenophene-2-yltrimethyl-

Functional GroupExpected IR Frequency (cm⁻¹)Expected Raman Frequency (cm⁻¹)Vibrational Mode
Aromatic C-H 3100-30003100-3000Stretching
Aliphatic C-H (Si-CH₃) 2960-28502960-2850Stretching
Aromatic C=C 1600-14501600-1450Stretching
Si-CH₃ 1270-12501270-1250Symmetric Bending
C-Si 860-760860-760Stretching
C-Se 600-500600-500Stretching

Ultraviolet-Visible (UV-Vis) Absorption Spectroscopy for Electronic Properties

Ultraviolet-Visible (UV-Vis) absorption spectroscopy is a key technique for probing the electronic properties of conjugated systems. It measures the absorption of UV or visible light by a molecule, which promotes electrons from lower to higher energy orbitals. The resulting spectrum, a plot of absorbance versus wavelength, provides information about the electronic transitions within the molecule. For π-conjugated systems like benzo[b]selenophene, the absorption maxima (λmax) are indicative of the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO).

The UV-Vis spectrum of Silane, benzo[b]selenophene-2-yltrimethyl- is expected to show characteristic absorption bands arising from π-π* transitions within the benzo[b]selenophene chromophore. The position of the trimethylsilyl group can influence the electronic structure and thus the absorption spectrum. Studies on related benzo[b]selenophene derivatives have shown that their absorption spectra can be red-shifted compared to their sulfur-containing analogs, indicating a smaller HOMO-LUMO gap. nih.govacs.org While specific experimental data for the title compound is not available, a hypothetical dataset is presented in Table 3.

Table 3: Hypothetical UV-Vis Absorption Data for Silane, benzo[b]selenophene-2-yltrimethyl- in Solution

ParameterExpected ValueSignificance
λmax 1 ~250-270 nmCorresponds to π-π* electronic transitions within the fused aromatic system.
λmax 2 ~300-320 nmRepresents another π-π* transition, characteristic of the extended conjugation of the benzo[b]selenophene core.
Molar Absorptivity (ε) Compound-specific (L mol⁻¹ cm⁻¹)Indicates the probability of the electronic transition occurring at a specific wavelength.
Optical Band Gap (Egopt) Compound-specific (eV)Calculated from the onset of absorption, providing insight into the electronic properties.

X-ray Diffraction (XRD) for Solid-State Molecular Structure and Intermolecular Interactions

X-ray Diffraction (XRD) on a single crystal is the definitive method for determining the precise three-dimensional arrangement of atoms in a molecule and the packing of molecules in the solid state. This technique provides detailed information on bond lengths, bond angles, and torsional angles, confirming the molecular connectivity and conformation. Furthermore, XRD reveals intermolecular interactions, such as π-π stacking or other non-covalent forces, which govern the material's solid-state properties.

An XRD study of Silane, benzo[b]selenophene-2-yltrimethyl- would provide unambiguous proof of its structure. It would confirm the planarity of the benzo[b]selenophene ring system and the geometry around the silicon atom. Analysis of the crystal packing could reveal insights into how the molecules arrange themselves, which is crucial for understanding the properties of the material in bulk. As no experimental crystal structure data has been reported for this specific compound, Table 4 provides an illustrative summary of the type of information that would be obtained from such an analysis.

Table 4: Illustrative Crystallographic Data from a Hypothetical XRD Analysis of Silane, benzo[b]selenophene-2-yltrimethyl-

ParameterInformation Provided
Crystal System The basic repeating shape of the crystal lattice (e.g., monoclinic, orthorhombic).
Space Group The symmetry elements present in the crystal structure.
Unit Cell Dimensions The lengths of the cell axes (a, b, c) and the angles between them (α, β, γ).
Bond Lengths (Å) Precise distances between bonded atoms (e.g., C-Se, C-Si, C-C, C-H).
**Bond Angles (°) **Angles between adjacent bonds (e.g., C-Se-C, C-Si-C).
Intermolecular Interactions Distances and geometries of non-covalent interactions, such as π-π stacking distances between benzo[b]selenophene rings.

Computational Chemistry and Theoretical Modeling of Benzo B Selenophene 2 Yltrimethylsilane

Electronic Structure Theory: Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for studying the electronic structure of molecules. DFT methods calculate the electron density of a system to determine its energy and other properties. For a molecule like benzo[b]selenophene-2-yltrimethylsilane, a functional such as B3LYP combined with a basis set like 6-311G* would be appropriate for obtaining reliable results. acs.orgresearchgate.net

The first step in any computational analysis is geometry optimization. This process involves finding the arrangement of atoms in space that corresponds to the lowest energy, representing the molecule's most stable conformation.

For benzo[b]selenophene-2-yltrimethylsilane, the optimization would confirm the planarity of the fused benzo[b]selenophene (B1597324) ring system, which is characteristic of aromatic structures. ontosight.ai The trimethylsilyl (B98337) group, attached at the 2-position of the selenophene (B38918) ring, would exhibit a tetrahedral geometry around the silicon atom. The optimization calculation provides key structural parameters, including bond lengths, bond angles, and dihedral angles. While specific experimental data for this molecule is not available, theoretical calculations would yield precise values for these parameters.

Table 1: Hypothetical Optimized Geometrical Parameters for Benzo[b]selenophene-2-yltrimethylsilane This table illustrates the type of data obtained from a DFT geometry optimization. Values are representative.

ParameterAtom(s) InvolvedCalculated Value
Bond Lengths
C-Se~1.88 Å
C-Si~1.87 Å
C=C (selenophene)~1.37 Å
C-C (benzene)~1.40 Å
Bond Angles
C-Se-C~88.5°
C-Si-C~109.5°
Dihedral Angle C(benzene)-C-C-Si~180° (indicating planarity)

Frontier Molecular Orbital (FMO) theory is crucial for understanding a molecule's chemical reactivity and electronic properties. The two most important orbitals are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

HOMO : This orbital can be thought of as the outermost orbital containing electrons. A higher HOMO energy indicates a greater ability to donate electrons, suggesting susceptibility to electrophilic attack.

LUMO : This is the innermost orbital without electrons. A lower LUMO energy suggests a greater ability to accept electrons, indicating susceptibility to nucleophilic attack.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap , is a significant indicator of molecular stability. A large gap implies high kinetic stability and low chemical reactivity, whereas a small gap suggests the molecule is more reactive. nih.gov

For benzo[b]selenophene-2-yltrimethylsilane, the HOMO is expected to be a π-orbital with electron density distributed primarily across the fused benzo[b]selenophene ring system. The LUMO would likely be a π*-antibonding orbital, also located over the aromatic core. Studies on larger, related N,S,Se-heteroacenes containing the benzo[b]selenophene moiety have shown HOMO energy levels in the range of -5.2 to -5.6 eV, which provides a contextual baseline for the parent ring system. acs.orgresearchgate.net

Table 2: Illustrative Frontier Molecular Orbital Energies This table presents hypothetical FMO data for Benzo[b]selenophene-2-yltrimethylsilane to demonstrate the concept.

ParameterDescriptionHypothetical Energy (eV)
EHOMO Highest Occupied Molecular Orbital Energy-5.45
ELUMO Lowest Unoccupied Molecular Orbital Energy-0.95
Energy Gap (ΔE) ELUMO - EHOMO4.50

A Molecular Electrostatic Potential (MEP) map is a visualization tool that illustrates the charge distribution within a molecule. It is plotted on the molecule's electron density surface, using colors to represent different potential values.

Red regions indicate negative electrostatic potential, corresponding to areas of high electron density. These sites are prone to electrophilic attack.

Blue regions indicate positive electrostatic potential, corresponding to areas of low electron density or electron deficiency. These sites are susceptible to nucleophilic attack.

Green regions represent neutral or near-zero potential.

For benzo[b]selenophene-2-yltrimethylsilane, the MEP map would be expected to show a region of negative potential (red/yellow) around the electronegative selenium atom, highlighting its character as a potential site for interaction with electrophiles. The hydrogen atoms of the aromatic ring and the methyl groups would likely show regions of positive potential (blue). Such maps are invaluable for predicting intermolecular interactions and the initial steps of chemical reactions.

Reaction Mechanism Studies via Computational Methods

Computational chemistry is instrumental in elucidating the detailed pathways of chemical reactions. By modeling the potential energy surface, researchers can identify reactants, products, intermediates, and the transition states that connect them. This allows for a deep understanding of reaction feasibility, kinetics, and selectivity.

A transition state (TS) is a specific point along a reaction coordinate that represents the highest energy barrier separating reactants from products. Locating this first-order saddle point on the potential energy surface is a critical computational task. Algorithms are used to search for a structure that has exactly one imaginary vibrational frequency, which corresponds to the motion along the reaction coordinate.

Once the structures of the reactants and the transition state have been optimized and their energies calculated, the activation energy (Ea) can be determined:

Ea = E(Transition State) - E(Reactants)

A lower activation energy corresponds to a faster reaction rate. For a hypothetical reaction, such as the electrophilic substitution on the benzo[b]selenophene ring, DFT calculations could be used to locate the transition state for the attack of an electrophile and compute the associated energy barrier.

A complete reaction pathway analysis involves calculating the energies of all species involved in the reaction, including reactants, intermediates, transition states, and products. This provides a comprehensive energetic profile of the reaction.

Table 3: Example Energetics for a Hypothetical Two-Step Reaction Pathway This table illustrates the relative energies that would be calculated for a proposed reaction mechanism.

SpeciesDescriptionRelative Energy (kcal/mol)
Reactants Starting Materials0.0 (Reference)
TS1 Transition State 1+20.5
Intermediate Reaction Intermediate-5.2
TS2 Transition State 2+15.8
Products Final Products-12.7

Prediction of Spectroscopic Parameters

Theoretical prediction of spectroscopic parameters is a powerful tool for complementing experimental data, aiding in spectral assignment, and understanding the electronic structure of molecules. Density Functional Theory (DFT) is a primary method used for these calculations, offering a good balance between accuracy and computational cost. nih.gov

Nuclear Magnetic Resonance (NMR) spectroscopy is a fundamental technique for structure elucidation. Computational methods can predict ¹H, ¹³C, and even ⁷⁷Se NMR chemical shifts and coupling constants, which are invaluable for confirming molecular structures.

The standard approach involves a two-step process. First, the geometry of the benzo[b]selenophene-2-yltrimethylsilane molecule is optimized using a selected DFT functional (e.g., B3LYP, M06-2X) and a suitable basis set (e.g., 6-311++G(d,p)). nih.gov Following optimization, the NMR parameters are calculated using the Gauge-Including Atomic Orbital (GIAO) method, which is a common and reliable technique for predicting isotropic shielding constants.

The calculated isotropic shielding values (σ) are then converted to chemical shifts (δ) by referencing them against the shielding constant of a standard compound, typically tetramethylsilane (B1202638) (TMS), calculated at the same level of theory.

¹H & ¹³C Chemical Shifts: The calculations would predict the chemical shifts for the protons and carbons of the trimethylsilyl group and the benzo[b]selenophene ring system. The predicted shifts for the aromatic protons and carbons would be particularly sensitive to the electron distribution within the fused ring system, which is influenced by the selenium atom and the trimethylsilyl substituent.

⁷⁷Se Chemical Shifts: Predicting the chemical shift of the selenium-77 (B1247304) isotope is also feasible and would provide significant insight into the electronic environment around the selenium atom.

Coupling Constants: Spin-spin coupling constants (J-couplings), such as ³J(H,H) in the aromatic ring, can also be calculated to further aid in structural analysis.

The results of such calculations are typically presented in a tabular format, comparing theoretical values with any available experimental data to validate the computational model.

Table 1: Hypothetical Calculated NMR Chemical Shifts for Benzo[b]selenophene-2-yltrimethylsilane (Note: This table is illustrative of how data would be presented. Specific values are not available from published research.)

Atom NumberCalculated ¹³C Chemical Shift (ppm)Calculated ¹H Chemical Shift (ppm)
Si-CH₃
C2
C3
C3a
C4
C5
C6
C7
C7a

Computational methods can simulate electronic and vibrational spectra, providing a deeper understanding of molecular transitions and bonding.

UV-Vis Spectra: The simulation of UV-Vis absorption spectra is typically performed using Time-Dependent Density Functional Theory (TD-DFT). researchgate.net This method calculates the vertical excitation energies from the ground state to various excited states and their corresponding oscillator strengths. The results allow for the prediction of the maximum absorption wavelengths (λmax) and the intensity of electronic transitions (e.g., π → π* transitions) within the benzo[b]selenophene chromophore. researchgate.netmdpi.com These theoretical spectra are often visualized by fitting the calculated transitions to Gaussian or Lorentzian functions to create a continuous spectrum that can be directly compared to experimental results. researchgate.net

Vibrational Spectra (IR and Raman): Theoretical vibrational spectra are obtained by calculating the second derivatives of the energy with respect to atomic displacements. This process, performed on the optimized molecular geometry, yields the harmonic vibrational frequencies and their corresponding intensities (for IR) and scattering activities (for Raman). nih.gov These calculated frequencies correspond to specific molecular motions, such as C-H stretches, ring deformations, and vibrations involving the C-Se and C-Si bonds. Comparing the simulated spectra with experimental IR and Raman data helps in the assignment of vibrational modes.

Table 2: Hypothetical Simulated Spectroscopic Data for Benzo[b]selenophene-2-yltrimethylsilane (Note: This table is illustrative. Specific values require dedicated computational studies.)

Spectroscopic TechniquePredicted ParameterValueCorresponding Transition/Vibration
UV-Vis (TD-DFT)λmax 1π → π
UV-Vis (TD-DFT)λmax 2π → π
IRFrequency 1Aromatic C-H stretch
IRFrequency 2Si-CH₃ symmetric stretch
RamanFrequency 3Benzo[b]selenophene ring breathing

Molecular Dynamics Simulations for Conformational Space and Dynamics

MD simulations model the atomic motions of a system over time by solving Newton's equations of motion. A force field, which is a set of parameters describing the potential energy of the system, is used to define the interactions between atoms. For a molecule like benzo[b]selenophene-2-yltrimethylsilane, simulations could reveal:

Rotational Barriers: The energy barrier to rotation of the trimethylsilyl group can be calculated, identifying the most stable (lowest energy) conformations.

Solvent Effects: By performing simulations in a solvent box (e.g., water or an organic solvent), one can study how interactions with solvent molecules influence the conformation and dynamics.

Vibrational Dynamics: MD can provide insight into the anharmonic nature of molecular vibrations, which is a limitation of the static frequency calculations described in section 5.3.2.

The output of an MD simulation is a trajectory file containing the positions and velocities of all atoms over time. Analysis of this trajectory can yield information on radial distribution functions, conformational preferences, and time-correlation functions related to various molecular properties. nih.govresearchgate.net

Exploration of Advanced Applications in Materials Science and Catalysis

Applications in Organic Electronic Materials

The incorporation of the benzo[b]selenophene (B1597324) moiety, facilitated by precursors like Silane (B1218182), benzo[b]selenophene-2-yltrimethyl-, is a key strategy in designing high-performance organic electronic materials. ontosight.airesearchgate.net The presence of the selenium atom, a heavier chalcogen than sulfur, imparts distinct electronic and optical properties compared to thiophene-based analogues. ontosight.ainih.gov Selenophene-containing materials often exhibit narrower optical bandgaps, lower oxidation potentials, and enhanced intermolecular interactions due to Se-Se contacts, which can improve the performance of electronic devices. researchgate.netnih.gov

Benzo[b]selenophene derivatives are integral components in the active layers of Organic Light-Emitting Diodes (OLEDs) and Organic Field-Effect Transistors (OFETs). ontosight.airesearchgate.net In these applications, the molecular structure derived from the benzo[b]selenophene core contributes to efficient charge transport and desirable optoelectronic properties. nih.gov The replacement of sulfur with selenium in analogous benzothiophene (B83047) structures has been shown to enhance these properties, making benzo[b]selenophene a subject of significant research interest for next-generation displays and electronics. nih.gov

The ability of a material to transport charge is fundamental to the performance of OFETs. Materials synthesized from benzo[b]selenophene precursors have demonstrated effective charge carrier mobility. For instance, N,S,Se-heteroacenes incorporating the benzo[b]selenophene unit have been studied for their hole-transporting capabilities. nih.govacs.org In thin solid films, these materials have exhibited hole mobility values in the range of 10⁻⁵ to 10⁻⁴ cm²·V⁻¹·s⁻¹. researchgate.netnih.gov

Charge transport in these organic materials occurs through electron hopping between adjacent molecules, a process that is highly dependent on the wave-function overlap of the nearest neighbors. acs.org The strong intermolecular Se-Se interactions in benzo[b]selenophene-containing compounds can lead to well-organized solid-state packing, which is advantageous for efficient charge transport. researchgate.net While the measured mobilities can be influenced by disorder in polycrystalline films, these values represent a promising foundation for developing advanced hole-transporting materials. nih.govacs.org

Material ClassMeasured PropertyValue RangeMeasurement Technique
Benzo[b]selenophene-based HeteroacenesHole Mobility10⁻⁵ to 10⁻⁴ cm²·V⁻¹·s⁻¹CELIV

The inclusion of selenium atoms in the π-conjugated frameworks of organic semiconductors offers several advantages for optoelectronic devices. nih.gov Compared to their sulfur-containing counterparts, selenophene-based materials typically possess narrower optical bandgaps and lower-lying highest occupied molecular orbital (HOMO) energy levels. researchgate.netnih.gov For example, new N,S,Se-heteroacenes containing benzo[b]selenophene exhibit optical band gaps between 2.82 eV and 3.23 eV, with HOMO levels ranging from -5.2 to -5.6 eV. researchgate.netacs.org

In the field of organic photovoltaics (OPVs), the donor-acceptor (D-A) architecture is a widely adopted strategy for designing efficient light-harvesting materials. rsc.orgrsc.org The benzo[b]selenophene unit, introduced via precursors like Silane, benzo[b]selenophene-2-yltrimethyl-, can serve as a potent electron-donating block in these systems. mdpi.com

Selenophene's stronger electron-donating character compared to thiophene (B33073) helps to reduce the optical bandgap of the resulting polymer or small molecule, allowing for more efficient harvesting of solar photons. mdpi.comresearchgate.net This has led to the development of numerous selenophene-based materials for OPVs. researchgate.netcityu.edu.hk Research has shown that copolymers incorporating a two-dimensional benzo[1,2-b:4,5-b']diselenophene unit can achieve impressive power conversion efficiencies (PCE). In one notable case, a device based on such a copolymer blended with a non-fullerene acceptor (Y6) delivered a PCE of 14.50%, which stands as a benchmark for selenophene-containing copolymer-based binary solar cells. nih.gov This high efficiency was accompanied by a high open-circuit voltage (0.89 V) and a remarkably small energy loss of 0.44 eV. nih.gov

Polymer Donor CoreAcceptorPower Conversion Efficiency (PCE)Open-Circuit Voltage (Voc)Energy Loss (Eloss)
2D-benzo[1,2-b:4,5-b']diselenophene (PBDSe-T)Y614.50%0.89 V0.44 eV

Photochromic materials, which undergo reversible changes in their absorption spectra upon irradiation with light, are of interest for applications such as molecular switches and optical data storage. beilstein-journals.orgrsc.org Benzo[b]selenophene derivatives have been investigated as components of novel photochromic systems. researchgate.net

In one study, (2Z)-2-(N-acetyl-N-arylaminomethylene)benzo[b]selenophene-3(2H)-ones were shown to exhibit inverse photochromism. researchgate.net Upon irradiation, these molecules undergo a Z/E-isomerization around a C=C bond, followed by a rapid thermal migration of the acetyl group. This process leads to a reversible color change. The quantum yields for this photoinitiated rearrangement increase with heavier heteroatoms, from 0.60 for sulfur to 0.71 for tellurium, with selenium in between. researchgate.net Furthermore, some benzo[b]thiophene-based compounds, the sulfur analogs of benzo[b]selenophene, have been developed as fluorescent materials for OLEDs, demonstrating pure blue emissions and high external quantum efficiencies, suggesting a similar potential for their selenium counterparts. rsc.org

Organic Light-Emitting Diodes (OLEDs) and Organic Field-Effect Transistors (OFETs)

Role as Precursors in Advanced Material Deposition

Organoselenium compounds, particularly those containing silicon, are valuable precursors for advanced material deposition techniques like Atomic Layer Deposition (ALD). nih.govresearchgate.net ALD allows for the growth of ultrathin, highly conformal films with atomic-level precision. The choice of precursor is critical to the success of the ALD process.

Compounds like bis(trialkylsilyl)selenides have been identified as promising selenium precursors. nih.govresearchgate.net These molecules demonstrate a good balance of reactivity and stability, are relatively resistant to air and moisture, and have sufficient volatility for the ALD process. They have been successfully used in exchange reactions with metal chlorides, such as MoCl₅, to deposit two-dimensional materials like molybdenum diselenide (MoSe₂). nih.gov The trimethylsilyl (B98337) group in Silane, benzo[b]selenophene-2-yltrimethyl-, is analogous to the trialkylsilyl groups in these established precursors, indicating its potential utility in similar deposition processes or as a key intermediate in the synthesis of more complex, tailored precursors for ALD and other chemical vapor deposition (CVD) techniques.

Atomic Layer Deposition (ALD) of Selenium-Containing Thin Films

Atomic Layer Deposition (ALD) is a precise technique for depositing ultrathin films with atomic-level control. nih.gov The development of suitable precursors is critical for the successful ALD of high-quality materials. Organoselenium compounds, particularly those containing silicon, have emerged as a promising class of precursors for the deposition of metal selenide (B1212193) thin films. nih.govnih.govbohrium.com

Bis(trialkylsilyl)selenides, such as bis(trimethylsilyl)selenide, have been identified as highly effective selenium precursors for ALD. nih.gov These compounds exhibit favorable properties, including sufficient volatility, thermal stability, and high reactivity towards metal halides, leading to the formation of volatile byproducts that are easily removed from the reaction chamber. nih.govresearchgate.net The trimethylsilyl group in Silane, benzo[b]selenophene-2-yltrimethyl- suggests its potential as a precursor for the ALD of selenium-containing thin films. The Si-Se bond can be readily cleaved during the ALD process, allowing for the controlled deposition of selenium onto a substrate.

Table 1: Properties of Silyl (B83357) Selenide Precursors for ALD

Precursor CompoundVolatilityReactivity with Metal HalidesStabilityReference
Bis(trimethylsilyl)selenideHighHighLow resistance to air/moisture nih.govresearchgate.net
Bis(triethylsilyl)selenideLower than TMS derivativeHighModerate nih.gov
Cyclic Silyl SelenidesGoodHighImproved resistance to air/moisture nih.govchemistryviews.org

The benzo[b]selenophene ligand in Silane, benzo[b]selenophene-2-yltrimethyl- may offer advantages in tuning the deposition process and the properties of the resulting thin film. The aromatic nature of the ligand could influence the thermal stability of the precursor and potentially impact the morphology and crystallinity of the deposited selenium-containing layer.

Chemical Vapor Deposition (CVD) Applications

Chemical Vapor Deposition (CVD) is another key technique for producing thin films and coatings. Organoselenium compounds are also utilized as precursors in CVD processes. nih.gov While diethyl(di)selenides are commonly used, their application can be limited by the strength of the C-Se bond. nih.gov Silylated selenium compounds can offer an alternative with different reactivity profiles.

The use of Silane, benzo[b]selenophene-2-yltrimethyl- as a CVD precursor could provide a pathway for the deposition of selenium-based materials. The trimethylsilyl group can facilitate the vaporization of the compound and its transport to the substrate. The decomposition of the precursor on the heated substrate would then lead to the formation of a selenium-containing film. The nature of the benzo[b]selenophene ligand could influence the decomposition pathway and, consequently, the composition and properties of the deposited material.

Catalytic Applications of Organoselenium Silanes

Organoselenium compounds have demonstrated significant potential as catalysts in a variety of organic transformations. researchgate.net The unique electronic properties of selenium enable it to participate in various catalytic cycles. The presence of both a selenium atom and a silyl group in Silane, benzo[b]selenophene-2-yltrimethyl- opens up possibilities for its use in different catalytic applications.

Asymmetric Catalysis and Chiral Organoselenium Compounds

Asymmetric catalysis is a powerful tool for the synthesis of enantiomerically pure compounds, which are crucial in the pharmaceutical industry. chemistryviews.org Chiral organoselenium compounds have emerged as effective catalysts and ligands in a range of asymmetric reactions. nih.gov The development of novel chiral selenium-containing catalysts is an active area of research.

While Silane, benzo[b]selenophene-2-yltrimethyl- is not chiral itself, the benzo[b]selenophene scaffold provides a platform for the introduction of chirality. Functionalization of the aromatic ring or modification of the silyl group could lead to the synthesis of chiral derivatives. These chiral benzo[b]selenophene-based silanes could then be explored as catalysts in asymmetric transformations, potentially offering unique reactivity and selectivity due to the presence of the selenium atom.

Table 2: Examples of Chiral Organoselenium Catalyzed Reactions

Reaction TypeCatalyst TypeEnantiomeric Excess (ee)Reference
Michael AdditionChiral Selenideup to 99% nih.gov
Aldol ReactionChiral Selenideup to 98% nih.gov
nih.govbohrium.com-Sigmatropic RearrangementChiral SelenoxideHigh nih.gov

Photocatalysis in Organic Transformations

Photocatalysis, which utilizes light to drive chemical reactions, is a rapidly growing field in sustainable chemistry. chim.it Selenium-containing heterocycles have been investigated for their photocatalytic properties. chim.itresearchgate.net The ability of these compounds to absorb light and participate in electron transfer processes makes them suitable candidates for photocatalytic applications. For instance, photocatalytic systems have been used for the treatment of organoselenium compounds in water. researchgate.net

The benzo[b]selenophene core in Silane, benzo[b]selenophene-2-yltrimethyl- is a chromophore that can absorb UV or visible light. Upon photoexcitation, the compound could initiate various organic transformations through energy or electron transfer mechanisms. The trimethylsilyl group might influence the photophysical properties of the molecule and its stability under irradiation. The potential of this compound in photocatalytic degradation of pollutants or in light-driven organic synthesis warrants further investigation.

Catalyst in Specific Synthetic Routes

The reactivity of organoselenium compounds allows them to act as catalysts in a variety of specific synthetic transformations. For example, functionalized benzo[b]selenophenes can be utilized in cross-coupling reactions, such as Suzuki and Sonogashira couplings, to construct more complex molecules. nih.gov The selenium atom can play a crucial role in the catalytic cycle of these reactions.

Silane, benzo[b]selenophene-2-yltrimethyl- could potentially serve as a catalyst or a precursor to a catalytically active species in specific synthetic routes. The trimethylsilyl group can be a reactive handle for immobilization of the catalyst on a solid support, facilitating catalyst recovery and reuse. Alternatively, the silyl group could be cleaved in situ to generate a reactive selenolate species that could participate in catalytic cycles. The unique electronic environment provided by the benzo[b]selenophene ring system could also influence the catalytic activity and selectivity in reactions such as oxidations, reductions, or carbon-carbon bond-forming reactions.

Emerging Research Directions and Future Perspectives

Development of Novel Synthetic Strategies for Diversified Organosilyl Benzo[b]selenophenes

The synthesis of the core benzo[b]selenophene (B1597324) structure has traditionally faced challenges such as harsh reaction conditions and limited functional group tolerance. nih.gov However, recent advancements are paving the way for more versatile and efficient synthetic routes, which are crucial for creating a diverse library of derivatives, including organosilyl compounds.

One prominent modern strategy is the electrophilic cyclization of 2-(1-alkynyl)selenoanisoles. nih.gov This method is advantageous due to its mild reaction conditions and its tolerance for a wide array of functional groups, including silyl (B83357) groups. nih.gov For instance, the iodocyclization of a sterically hindered triethylsilylalkyne proceeds in high yield (91%), demonstrating the viability of incorporating silicon moieties using this pathway. nih.gov Another approach involves the base-promoted transformation of 4-(3-nitroaryl)-1,2,3-selenadiazoles, which offers regioselective control over the cyclization process. nih.gov

The direct synthesis of 2-(trimethylsilyl)benzo[b]selenophene has been achieved through the dimetalation of 1-bromo-2-phenyl-1-(trimethylsilyl)ethene with butyllithium, followed by treatment with selenium, yielding the final product. thieme-connect.de This highlights a direct route to the target compound class.

Future work in this area will likely focus on expanding the substrate scope of these reactions, developing catalytic systems (e.g., using copper nanoparticles) to improve efficiency, and exploring one-pot procedures to streamline the synthesis of complex organosilyl benzo[b]selenophenes. nih.govmdpi.com The ability to introduce silyl groups at various positions on the benzo[b]selenophene scaffold is key to systematically tuning the molecule's properties.

Table 1: Selected Modern Synthetic Routes to Benzo[b]selenophene Derivatives

Method Starting Materials Key Reagents Outcome Reference
Electrophilic Cyclization 1-(1-Alkynyl)-2-(methylseleno)arenes I2, Br2, NBS, PhSeCl 2,3-Disubstituted benzo[b]selenophenes nih.gov
Base-Promoted Transformation 4-(3-Nitroaryl)-1,2,3-selenadiazoles Base (e.g., organolithium) Substituted benzo[b]selenophenes nih.gov
Dimetalation-Cyclization 1-Bromo-2-phenyl-1-(trimethylsilyl)ethene t-BuLi, Se 2-(Trimethylsilyl)benzo[b]selenophene thieme-connect.de

Tuning Electronic and Optical Properties through Structural Modification

A major driving force behind the interest in benzo[b]selenophene derivatives is the ability to fine-tune their electronic and optical properties for applications in organic electronics. ontosight.ai The replacement of sulfur (in benzo[b]thiophene) with selenium is a known strategy to enhance optoelectronic characteristics, as selenium's larger size and different orbital energies lead to stronger intermolecular Se-Se interactions and modified energy levels. nih.govnih.govacs.org

Structural modifications to the benzo[b]selenophene core are being actively explored to control properties such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, and consequently, the band gap. nih.govacs.org For example, fusing the benzo[b]selenophene unit with other heterocycles like thieno[3,2-b]indole has produced new N,S,Se-heteroacenes with HOMO levels ranging from -5.2 to -5.6 eV and large optical band gaps (2.82 eV to 3.23 eV). nih.govacs.orgresearchgate.net Notably, the selenated versions of these heteroacenes consistently show narrower band gaps and lower HOMO levels compared to their thiophene-based counterparts. nih.govacs.orgresearchgate.net

The introduction of a trimethylsilyl (B98337) group at the 2-position, as in Silane (B1218182), benzo[b]selenophene-2-yltrimethyl-, is a specific modification expected to influence these properties. Silyl groups can affect molecular packing, solubility, and electronic structure through sigma-pi conjugation. The rational and systematic introduction of different organosilyl groups, guided by computational predictions, will be a key future direction for precisely engineering the band gap and charge transport capabilities of these materials. acs.org

Integration into Multi-Component and Supramolecular Systems

The benzo[b]selenophene scaffold serves as a versatile building block for constructing larger, more complex functional systems. Research has demonstrated the successful integration of benzo[b]selenophene into fused N,S,Se-heteroacenes, creating extended π-conjugated molecules. nih.govacs.org This is achieved through synthetic sequences that build upon a functionalized benzo[b]selenophene starting material, such as ethyl 3-bromobenzo[b]selenophene-2-carboxylate. acs.org

These multi-component systems are designed to combine the properties of different heterocyclic units, leading to materials with tailored characteristics for specific applications, such as hole-transporting layers in organic electronic devices. nih.govresearchgate.net The resulting fused molecules, like 6H-benzo[4′,5′]selenopheno[2′,3′:4,5]thieno[3,2-b]indoles, exhibit promising hole mobility, on the order of 10⁻⁵ to 10⁻⁴ cm²·V⁻¹·s⁻¹. nih.govresearchgate.net

Beyond covalent integration, the propensity for strong intermolecular Se-Se interactions provides a pathway for developing supramolecular systems. nih.govacs.org These non-covalent interactions can guide the self-assembly of benzo[b]selenophene derivatives into well-organized solid-state packing structures, which is highly beneficial for efficient charge transport in thin-film devices. nih.gov Future research will likely explore how modifying substituents, such as the trimethylsilyl group, can influence these intermolecular forces to control the morphology and performance of self-assembled materials.

Exploration of New Functional Material Platforms (e.g., Sila-Benzoazoles Analogues)

The structural and electronic similarity of benzo[b]selenophene to other important heterocycles makes it an attractive platform for developing new functional materials. Benzo[b]selenophene is considered a bioisostere of indole, benzo[b]thiophene, and naphthalene (B1677914), meaning it can replace these units in known functional molecules to create novel analogues with potentially enhanced properties. researchgate.net

An emerging area of interest is the creation of novel heterocyclic systems for biological applications and materials science. For example, researchers are designing benzoselenazole (B8782803) derivatives as selective G-quadruplex ligands for potential anticancer applications. researchgate.net This highlights a strategy where the selenium-containing heterocycle imparts unique biological activity compared to its benzoxazole (B165842) or benzothiazole (B30560) analogues. researchgate.net

The concept of "sila-substitution" (replacing a carbon atom with silicon) is a known strategy in medicinal chemistry and materials science to alter a molecule's properties. The exploration of "Sila-Benzoazole" analogues based on the benzo[b]selenophene framework represents a compelling future direction. Such compounds would combine the features of a silicon-containing heterocycle with the electronic influence of the selenophene (B38918) ring. This could lead to materials with novel photophysical properties or unique biological activities, merging the fields of organoselenium and organosilicon chemistry.

Table 2: Electronic Properties of Benzo[b]selenophene-Based Heteroacenes

Compound Family HOMO Level (eV) Optical Band Gap (Egopt, eV) Hole Mobility (cm²·V⁻¹·s⁻¹) Reference

BSTI: 6H-benzo[4′,5′]selenopheno[2′,3′:4,5]thieno[3,2-b]indoles; BSTTI: 12H-benzo[4″,5″]selenopheno[2″,3″:4′,5′]thieno[2′,3′4,5]thieno[3,2-b]indoles

Synergistic Experimental and Computational Approaches for Rational Design and Discovery

The efficient discovery of new functional materials based on benzo[b]selenophene increasingly relies on a synergistic interplay between experimental synthesis and computational modeling. The rational design of molecules with targeted electronic and optical properties requires predictive power that computational chemistry can provide. acs.org

Computational methods, such as Density Functional Theory (DFT), are used to calculate key parameters like HOMO/LUMO energy levels, band gaps, and molecular geometries before a compound is ever synthesized. This allows researchers to screen virtual libraries of potential derivatives and prioritize synthetic targets that are most likely to exhibit the desired characteristics. For example, computational studies can predict how different silyl groups or other substituents on the benzo[b]selenophene ring will alter its electronic structure. acs.org

Experimental work then provides the crucial validation of these predictions. Synthesis of the most promising candidates is followed by characterization using techniques like UV-Vis spectroscopy and cyclic voltammetry to measure the actual optical and electronic properties. nih.govacs.org This feedback loop, where experimental results inform and refine computational models, accelerates the discovery process. The predicted collision cross section values available for Silane, benzo[b]selenophene-2-yltrimethyl- in databases are an example of such in silico data that complements experimental characterization. uni.lu This combined approach minimizes trial-and-error synthesis and provides deeper insight into the structure-property relationships that govern the performance of these advanced materials.

Q & A

Basic Research Questions

Q. How can the Claisen rearrangement be optimized for synthesizing benzo[b]selenophene-trimethylsilane derivatives?

  • Methodology : Utilize propargyl ether intermediates (e.g., trimethylsilyl-propargyloxybenzo[b]thiophene analogs) under reflux in polar aprotic solvents like N,N-dimethylaniline. Catalyze the reaction with cesium chloride (CsCl) and cesium fluoride (CsF) to enhance sigmatropic shifts and cyclization efficiency. Monitor reaction progress via HPLC or GC-MS to isolate intermediates and confirm yields (≥74% reported in analogous systems) .
  • Key parameters : Temperature (reflux conditions), solvent polarity, and catalyst selection (alkali metal salts).

Q. What analytical techniques are critical for characterizing silane-functionalized selenophene derivatives?

  • Methodology : Combine NMR spectroscopy (¹H, ¹³C, and ²⁹Si NMR) to confirm substitution patterns and silane bonding. Use high-resolution mass spectrometry (HRMS) for molecular weight validation. For structural elucidation, single-crystal X-ray diffraction is recommended. Surface properties (e.g., hydrophobicity) can be assessed via contact angle measurements, especially for applications in organic electronics .

Advanced Research Questions

Q. How do electronic effects of the trimethylsilane group influence charge transport in benzo[b]selenophene-based semiconductors?

  • Methodology : Perform density functional theory (DFT) calculations to model HOMO/LUMO levels and charge distribution. Compare experimental mobility data (e.g., from organic field-effect transistors, OFETs) of silane-functionalized derivatives against non-silane analogs. For example, triisopropylsilane-capped BTBT derivatives showed enhanced π-orbital overlap and hole mobility (>1 cm² V⁻¹ s⁻¹) due to steric and electronic modulation .
  • Contradictions : Some studies report reduced crystallinity with bulky silane groups, necessitating trade-offs between solubility and charge transport.

Q. What strategies resolve contradictions in thermal stability data for silane-selenophene hybrids?

  • Methodology : Conduct thermogravimetric analysis (TGA) under inert and oxidative atmospheres to differentiate decomposition pathways. Cross-validate with differential scanning calorimetry (DSC) to identify phase transitions. For example, silane groups may improve thermal stability in nitrogen (degradation >300°C) but accelerate oxidation in air due to Si–O bond formation .

Q. How can selenium-silane interactions be probed in catalytic systems?

  • Methodology : Use X-ray photoelectron spectroscopy (XPS) to analyze Se 3d and Si 2p binding energies, identifying charge transfer. Compare catalytic activity (e.g., in cross-coupling reactions) with/without silane functionalization. For instance, selenophene-silane hybrids may act as dual-function catalysts in C–H activation, leveraging Se’s redox activity and Si’s Lewis acidity .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.